VTP-27999

Vue d'ensemble

Description

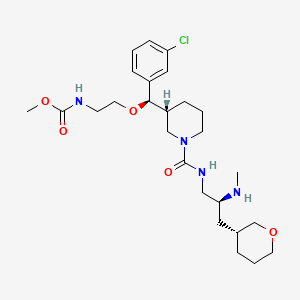

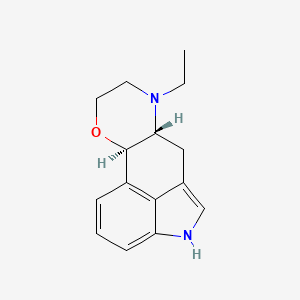

VTP27999 est un inhibiteur de la rénine à base d'amine alkylique qui a montré un potentiel d'utilisation clinique, en particulier dans le traitement de l'hypertension. Il s'agit d'une petite molécule avec une formule chimique de C26H41ClN4O5 et un poids moléculaire de 525,08 g/mol . Le composé a démontré une excellente sélectivité par rapport aux cibles hors cible apparentées et non apparentées, une bonne biodisponibilité orale et une efficacité chez les modèles animaux .

Applications De Recherche Scientifique

Chemistry: The compound is used as a model molecule for studying renin inhibition and structure-activity relationships.

Biology: VTP27999 is employed in biological studies to understand its effects on renin activity and its potential therapeutic benefits.

Mécanisme D'action

VTP-27999, also known as Methyl (2-(®-(3-chlorophenyl)(®-1-(((S)-2-(methylamino)-3-(®-tetrahydro-2H-pyran-3-yl)propyl)carbamoyl)piperidin-3-yl)methoxy)ethyl)carbamate, is a potent direct renin inhibitor . It has been studied for its potential in treating chronic renal disease and providing end-organ protection .

Target of Action

The primary target of this compound is the enzyme renin . Renin is a key enzyme in the regulation of the renin-angiotensin pathway, which is implicated in hypertension .

Mode of Action

This compound acts by inhibiting renin, leading to a decrease in plasma renin activity (PRA). This inhibition is expected to decrease the levels of angiotensin II and aldosterone . The compound’s action results in a dose-dependent induction of renin, increasing the concentration of plasma renin .

Pharmacokinetics

This compound is rapidly absorbed, attaining maximum plasma concentrations at 1 to 4 hours after dosing, with a terminal half-life of 24 to 30 hours . Its oral bioavailability is approximately 10-fold higher than that of aliskiren, another renin inhibitor .

Result of Action

The administration of this compound leads to a decrease in plasma angiotensin II and aldosterone levels . It also decreases urinary aldosterone excretion compared to placebo on day 1 . On day 10, urinary aldosterone excretion was higher in the 300- and 600-mg this compound dose groups compared with baseline . This compound also decreases blood pressure to the same degree as aliskiren .

Action Environment

The action of this compound can be influenced by environmental factors such as salt intake. The studies on this compound were conducted on salt-depleted healthy volunteers

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de VTP27999 implique une série de réactions chimiques, y compris l'incorporation de fonctionnalités polaires et le remplacement du groupe cyclohexylméthyle par un groupe ®-(tétrahydropyran-3-yl)méthyle . Les conditions réactionnelles impliquent généralement l'utilisation de solvants comme le tétrahydrofurane (THF) et de réactifs comme le chlorhydrate de N,O-diméthylhydroxylamine .

Méthodes de production industrielle

Les méthodes de production industrielle de VTP27999 ne sont pas largement documentées, mais la synthèse suit probablement des voies similaires à celles utilisées en laboratoire, avec des optimisations pour le passage à l'échelle et l'efficacité. L'utilisation de techniques de synthèse et de purification automatisées peut être employée pour garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

VTP27999 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels au sein de la molécule.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes dans la synthèse et la modification de VTP27999.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant VTP27999 comprennent le bromoacétate d'éthyle, le diméthylformamide anhydre (DMF) et d'autres solvants organiques . Les conditions réactionnelles impliquent souvent des températures contrôlées et l'utilisation de catalyseurs pour faciliter les transformations souhaitées.

Principaux produits formés

Les principaux produits formés à partir des réactions de VTP27999 dépendent des conditions réactionnelles spécifiques et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent donner lieu à divers analogues substitués .

Applications de la recherche scientifique

Chimie : Le composé est utilisé comme molécule modèle pour étudier l'inhibition de la rénine et les relations structure-activité.

Biologie : VTP27999 est utilisé dans des études biologiques pour comprendre ses effets sur l'activité de la rénine et ses avantages thérapeutiques potentiels.

Mécanisme d'action

VTP27999 exerce ses effets en inhibant la rénine, une enzyme impliquée dans le système rénine-angiotensine-aldostérone (RAAS). En inhibant la rénine, VTP27999 réduit la production d'angiotensine I, ce qui diminue à son tour la formation d'angiotensine II, un puissant vasoconstricteur. Cela conduit à une réduction de la pression artérielle et à une atténuation de l'hypertension . Les cibles moléculaires de VTP27999 comprennent le site actif de la rénine, où il se lie et empêche l'enzyme de catalyser la conversion de l'angiotensinogène en angiotensine I .

Comparaison Avec Des Composés Similaires

Composés similaires

Aliskiren : Un autre inhibiteur de la rénine utilisé dans le traitement de l'hypertension.

Rémicirène : Un inhibiteur de la rénine avec des mécanismes d'action similaires.

Zankirène : Un autre composé de la même classe d'inhibiteurs de la rénine.

Unicité de VTP27999

VTP27999 est unique en raison de son excellente sélectivité, de sa bonne biodisponibilité orale et de son efficacité chez les modèles animaux. Il a montré un potentiel d'utilisation clinique avec des effets hors cible minimes, ce qui en fait un candidat prometteur pour un développement ultérieur .

Propriétés

IUPAC Name |

methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41ClN4O5/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32)/t19-,21-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWASIVXQMMPLM-ZXMXYHOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)[C@H](C3=CC(=CC=C3)Cl)OCCNC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583133 | |

| Record name | Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942142-51-0 | |

| Record name | VTP-27999 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942142510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VTP-27999 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12416 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VTP-27999 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/254XY8NV84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is VTP-27999 and how does it work?

A1: this compound (Methyl (2-((R)-(3-chlorophenyl)((R)-1-(((S)-2-(methylamino)-3-((R)-tetrahydro-2H-pyran-3-yl)propyl)carbamoyl)piperidin-3-yl)methoxy)ethyl)carbamate) is a potent and selective renin inhibitor. [] It works by binding to renin, the rate-limiting enzyme in the renin-angiotensin system (RAS), and preventing the conversion of angiotensinogen to angiotensin I. [, ] This inhibition leads to a reduction in the production of angiotensin II, a potent vasoconstrictor, ultimately lowering blood pressure. []

Q2: How does this compound differ from aliskiren, another renin inhibitor?

A2: While both this compound and aliskiren inhibit renin, they exhibit several key differences:

- Prorenin interaction: Unlike aliskiren, this compound does not unfold prorenin, the inactive precursor of renin. []

- Immunoreactivity: this compound increases renin immunoreactivity in assays by affecting antibody affinity, which is not observed with aliskiren. []

- Intracellular accumulation: this compound accumulates to a greater extent within renin-synthesizing cells compared to aliskiren, leading to more potent blockade of intracellular renin. [, ]

- (Pro)renin receptor interaction: this compound, but not aliskiren, can block renin's ability to activate the (pro)renin receptor ((P)RR) and induce downstream signaling. []

Q3: What is the significance of this compound's ability to block intracellular renin?

A3: this compound's enhanced intracellular accumulation allows it to inhibit renin even before its release from cells. [] This contributes to its long-lasting effects, exceeding what would be expected based solely on its plasma half-life. []

Q4: What have studies shown regarding this compound's effect on renal function?

A4: Studies in salt-depleted healthy volunteers have demonstrated that this compound can induce significant increases in renal plasma flow (RPF) and glomerular filtration rate (GFR) in a dose-dependent manner. [] Importantly, these effects reached a maximum at a dose of 300mg, indicating that this compound can achieve maximal renal renin blockade at this dosage. []

Q5: What are the implications of the (P)RR's role in renin release as revealed by this compound research?

A5: Research using this compound has provided valuable insights into the function of the (P)RR. Knockdown experiments revealed that the (P)RR is crucial for the conversion of prorenin to renin and plays a significant role in the constitutive release of both prorenin and renin. [] This discovery highlights the complex interplay between renin, prorenin, and the (P)RR in regulating the RAS.

Q6: What is the current status of this compound's clinical development?

A6: While this compound has shown promising results in preclinical studies and early clinical trials, it appears that its development has been discontinued. [] The specific reasons for this are not explicitly stated in the provided research papers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(oxiran-2-yl)methyl 2-{6-[(oxiran-2-yl)methoxy]-3-oxo-3H-xanthen-9-yl}benzoate](/img/structure/B1256264.png)

![Pyrrolo[2,1-a]isoquinoline](/img/structure/B1256269.png)

![(1R,4R,6S,10S)-4,12,12-trimethyl-5-oxatricyclo[8.2.0.04,6]dodecan-9-one](/img/structure/B1256276.png)